molecular formula C18H25FN2O B4539187 1-(cyclohexylcarbonyl)-4-(4-fluorobenzyl)piperazine

1-(cyclohexylcarbonyl)-4-(4-fluorobenzyl)piperazine

Cat. No. B4539187
M. Wt: 304.4 g/mol
InChI Key: OLSJVOOVJMJKPS-UHFFFAOYSA-N
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Description

1-(cyclohexylcarbonyl)-4-(4-fluorobenzyl)piperazine, also known as CPP, is a piperazine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP has been studied extensively for its ability to modulate neurotransmitter receptors and its potential as a treatment for various neurological disorders.

Mechanism of Action

1-(cyclohexylcarbonyl)-4-(4-fluorobenzyl)piperazine acts as a partial agonist at serotonin and dopamine receptors, which are involved in the regulation of mood and behavior. By modulating the activity of these receptors, 1-(cyclohexylcarbonyl)-4-(4-fluorobenzyl)piperazine has been shown to have an antidepressant and anxiolytic effect in animal models. 1-(cyclohexylcarbonyl)-4-(4-fluorobenzyl)piperazine has also been shown to inhibit the reuptake of serotonin, which further enhances its antidepressant effect.
Biochemical and Physiological Effects
1-(cyclohexylcarbonyl)-4-(4-fluorobenzyl)piperazine has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter activity, the inhibition of serotonin reuptake, and the regulation of mood and behavior. 1-(cyclohexylcarbonyl)-4-(4-fluorobenzyl)piperazine has also been shown to have a low toxicity profile, making it a promising candidate for further study.

Advantages and Limitations for Lab Experiments

One advantage of 1-(cyclohexylcarbonyl)-4-(4-fluorobenzyl)piperazine is its low toxicity profile, which makes it a safe candidate for further study. However, one limitation is the limited availability of 1-(cyclohexylcarbonyl)-4-(4-fluorobenzyl)piperazine, which can make it difficult to conduct large-scale experiments. Additionally, 1-(cyclohexylcarbonyl)-4-(4-fluorobenzyl)piperazine has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are a number of future directions for the study of 1-(cyclohexylcarbonyl)-4-(4-fluorobenzyl)piperazine, including further investigation of its potential therapeutic applications in the treatment of neurological disorders. Additionally, the development of new synthesis methods for 1-(cyclohexylcarbonyl)-4-(4-fluorobenzyl)piperazine could improve its availability and make it more accessible for large-scale experiments. Finally, the study of 1-(cyclohexylcarbonyl)-4-(4-fluorobenzyl)piperazine's long-term effects could provide valuable insights into its safety and efficacy as a potential therapeutic agent.
Conclusion
In conclusion, 1-(cyclohexylcarbonyl)-4-(4-fluorobenzyl)piperazine is a piperazine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. 1-(cyclohexylcarbonyl)-4-(4-fluorobenzyl)piperazine has been shown to modulate neurotransmitter receptors and has potential as a treatment for various neurological disorders. Further research is needed to fully understand the potential of 1-(cyclohexylcarbonyl)-4-(4-fluorobenzyl)piperazine and its limitations.

Scientific Research Applications

1-(cyclohexylcarbonyl)-4-(4-fluorobenzyl)piperazine has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. 1-(cyclohexylcarbonyl)-4-(4-fluorobenzyl)piperazine has been shown to modulate the activity of various neurotransmitter receptors, including serotonin, dopamine, and norepinephrine receptors. This modulation has been shown to have a positive effect on mood and behavior in animal models.

properties

IUPAC Name

cyclohexyl-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O/c19-17-8-6-15(7-9-17)14-20-10-12-21(13-11-20)18(22)16-4-2-1-3-5-16/h6-9,16H,1-5,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSJVOOVJMJKPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl[4-(4-fluorobenzyl)piperazin-1-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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